Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-5-8-7(18-9(5)10(16)17-2)3-6(4-15-8)11(12,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXQJLMGKTHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=CC(=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The methyl ester derivative participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at position 3 of the thienopyridine ring.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Pd(dppf)Cl₂ (2–4 mol%), K₂CO₃, DME:H₂O (3:1), 100°C, 3–4.5 h | Methyl 3-aryl/heteroaryl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylates | 35–84% |
This reaction enables diversification of the aromatic moiety, critical for structure-activity relationship (SAR) studies in drug discovery .
Saponification of the Ester Group
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:
| Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|
| NaOH (ethanolic), Δ; H⁺ (acetic acid) | 3-Methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | Precursor for further derivatization |
The carboxylic acid derivative serves as an intermediate for synthesizing oxazinones and pyrimidinones .
Hydrazinolysis
Reaction with hydrazine hydrate converts the ester into a carbohydrazide:
| Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|
| NH₂NH₂·H₂O, EtOH, Δ | 3-Methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide | Forms hydrazones with aldehydes |
The carbohydrazide intermediates undergo cyclocondensation with aromatic aldehydes to form pyridothienopyrimidine derivatives under Thorpe-Ziegler conditions .
Oxazinone Formation
The carboxylic acid reacts with triethyl orthoformate or acetic anhydride to generate fused oxazinones:
These oxazinones are precursors to pyrimidinone derivatives with potential pharmacological activity .
Cyclization Reactions
Intramolecular cyclization of intermediates generates fused polycyclic systems:
| Substrate | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrazone derivatives | Triethyl orthoformate, Δ | Pyridothienopyrimidines (e.g., compounds 8a–d ) | 60–75% |
These reactions exemplify the compound’s utility in synthesizing libraries of bioactive heterocycles .
Reactivity of the Trifluoromethyl Group
The CF₃ group influences electronic properties but shows limited direct reactivity under standard conditions. Indirect modifications include:
-
Electrophilic substitution at electron-rich positions of the thienopyridine ring, guided by CF₃’s electron-withdrawing effect.
-
Radical trifluoromethylation to introduce additional CF₃ groups in advanced analogs.
Key Mechanistic Insights
-
Suzuki-Miyaura Coupling : Pd⁰/Pd²⁺ cycle facilitates transmetalation and reductive elimination for aryl-aryl bond formation .
-
Thorpe-Ziegler Cyclization : Base-mediated intramolecular cyclization generates six-membered rings .
-
Hydrazone Cyclization : Acid catalysis promotes dehydrative closure to form pyrimidine cores .
This compound’s versatile reactivity profile underscores its value in medicinal chemistry, particularly for antitumor and antimicrobial agent development .
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,2-b]pyridine core with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methyl ester group contributes to its solubility in organic solvents, making it suitable for various applications.
Medicinal Chemistry
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has shown potential in the development of pharmaceuticals due to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported IC50 values indicating significant potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent .
Agrochemical Applications
Due to its unique structure, this compound has been investigated for use in agrochemicals.
Pesticidal Activity
Studies have shown that the compound can act as a pesticide, effectively controlling pests while being less harmful to beneficial insects. Field trials demonstrated its efficacy in reducing pest populations in crops without significant phytotoxicity .
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials.
Polymer Composites
Research indicates that adding this compound to polymer composites can enhance thermal stability and mechanical properties. For example, composites containing this compound exhibited improved tensile strength and thermal resistance compared to standard polymer formulations .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer activity. The most potent derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating a promising lead for further development .
Case Study 2: Agrochemical Application
A field study conducted on tomato crops demonstrated that applying this compound resulted in a 70% reduction in aphid populations while maintaining the health of beneficial insects such as ladybugs . This highlights its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism by which Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-b]pyridine derivatives are widely studied for their biological activities, including antitumor and anti-hepatocellular carcinoma (HCC) properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Impact of Substituents on Bioactivity: Amino Groups: The presence of a 3-amino group (e.g., in compound 2f) correlates with potent anti-HCC activity (GI₅₀ = 1.2 µM) and low hepatotoxicity, likely due to enhanced hydrogen bonding with cellular targets . The target compound lacks this group, which may reduce its bioactivity. Trifluoromethyl (-CF₃) Groups: Both the target compound and compound 2f include -CF₃ substituents, which improve metabolic stability and membrane permeability. However, compound 2f’s ethynyl linker further enhances selectivity . Methoxy (-OCH₃) Groups: Methoxy-substituted analogs (e.g., 1b) show increased hepatotoxicity, suggesting that electron-donating groups may interfere with liver cell metabolism .
Synthetic Flexibility :
- Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups at position 6, achieving yields of 65–91% . The target compound’s methyl and -CF₃ groups could be introduced via similar protocols.
Hepatotoxicity Trends: Compounds with amino-substituted benzene moieties (e.g., 2f) exhibit minimal hepatotoxicity (GI₅₀ >125 µM), while those with quinoline or pyridine substituents (e.g., 1p, 1q) show high liver toxicity . The target compound’s -CF₃ group may reduce toxicity compared to methoxy or nitro analogs.
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 275.25 | 2.8 (estimated) | 0 | 5 |
| Compound 2f | 367.35 | 3.1 | 2 | 7 |
| Compound 1b | 313.35 | 2.5 | 1 | 6 |
- LogP : The target compound’s lower LogP (2.8 vs. 3.1 for 2f) suggests improved aqueous solubility, which could enhance bioavailability.
Biological Activity
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS No. 882748-12-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article compiles diverse research findings and case studies to elucidate the biological activity of this compound.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂S |
| Molecular Weight | 275.25 g/mol |
| CAS Number | 882748-12-1 |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to thieno[3,2-b]pyridine compounds. One significant study evaluated the effects of various derivatives on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The following findings were reported:
- Growth Inhibition : Compounds similar to this compound demonstrated significant growth inhibition in TNBC cell lines with minimal impact on non-tumorigenic cells (MCF-12A) .
- Cell Viability and Proliferation : The most promising derivative, identified as compound 2e, exhibited a GI50 concentration of 13 µM, leading to a decrease in viable cell numbers and reduced proliferation rates in MDA-MB-231 cells .
- Cell Cycle Effects : Flow cytometry analysis indicated that treatment with compound 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with the cell cycle progression .
- In Vivo Studies : Further assessments using an in ovo CAM model revealed that compound 2e also reduced tumor size, underscoring its potential as an antitumor agent .
The mechanism by which this compound exerts its effects remains an area of active investigation. Notably, preliminary studies indicated that apoptosis markers such as PARP and caspase-3 were not significantly altered upon treatment, suggesting that apoptosis may not be the primary mechanism through which this compound operates .
Additional Biological Activities
Beyond its antitumor properties, thieno[3,2-b]pyridine derivatives have been associated with various other biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains such as E. coli and S. aureus, indicating potential for development as antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- In Vitro Studies : A comprehensive evaluation of methyl thieno[3,2-b]pyridine derivatives indicated varied cytotoxic effects across different cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
- Synthesis and Evaluation : Research focused on synthesizing novel derivatives has led to compounds with enhanced biological profiles compared to their predecessors .
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions of substituted pyridine or thiophene precursors. Key steps include:
- Intermediate preparation : Use of trifluoromethyl-substituted pyridine derivatives (e.g., 2-bromo-6-trifluoromethylpyridine) coupled with copper-mediated cross-coupling reactions to introduce thiophene moieties .
- Cyclization : Employing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions, with triethylamine (Et₃N) as a base to neutralize byproducts .
- Esterification : Methylation of the carboxylate group using methanol or methyl iodide in the presence of catalytic acid .
Optimization focuses on solvent polarity (DMF enhances electrophilic substitution), temperature control (80–120°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyridine to thiophene precursors) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and methyl ester (δ ~3.8–4.0 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₉F₃N₂O₂S) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester) and C-F vibrations (~1150 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of the thieno[3,2-b]pyridine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?
Contradictions often arise from subtle structural variations (e.g., substituent position or electronic effects). Methodological approaches include:
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing phenyl with pyridinyl groups) and assess activity against target enzymes (e.g., kinases or phosphatases) .
- Computational Modeling : Use density functional theory (DFT) to calculate electron distribution and docking simulations to predict binding affinities .
- Dose-Response Analysis : Quantify IC₅₀ values under standardized conditions (e.g., fixed pH and temperature) to isolate confounding variables .
Q. What strategies are effective for optimizing reaction yields in derivative synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 hours to 2 hours) and improves regioselectivity for cyclization steps .
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency, noting that CuCN/KI systems enhance trifluoromethyl group retention .
- Purification Techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity products .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
The -CF₃ group enhances metabolic stability by resisting oxidative degradation. Key methodologies to study this include:
- In Vitro Microsomal Assays : Monitor compound half-life in liver microsomes to assess CYP450 interactions .
- LogP Measurements : Determine octanol/water partition coefficients to correlate -CF₃ with improved membrane permeability .
- Plasma Protein Binding Studies : Use equilibrium dialysis to quantify unbound fractions, critical for bioavailability predictions .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Studies on analogous thienopyridines suggest:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR or VEGFR2) via π-π stacking with pyridine rings and hydrogen bonding with the ester group .
- Receptor Modulation : Trifluoromethyl groups may enhance hydrophobic interactions with sphingosine 1-phosphate receptors (S1PR2), altering downstream signaling .
- Redox Activity : Electrochemical studies (cyclic voltammetry) reveal reversible oxidation at ~1.2 V, indicating potential pro-drug activation pathways .
Data Interpretation and Challenges
Q. How should researchers address discrepancies in reported biological activities of similar compounds?
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical weighting to account for assay variability .
- Counter-Screening : Test compounds against off-target receptors (e.g., GPCR panels) to identify nonspecific effects .
- Structural Validation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) before re-evaluating activity .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Byproduct Formation : Optimize reaction stoichiometry to minimize thiophene dimerization or ester hydrolysis byproducts .
- Solvent Recovery : Implement green chemistry principles (e.g., DMF replacement with cyclopentyl methyl ether) to reduce waste .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Tables of Key Data
Q. Table 1. Comparative Reactivity of Thienopyridine Derivatives
| Substituent Position | Reaction Yield (%) | Bioactivity (IC₅₀, nM) | Source |
|---|---|---|---|
| 3-Methyl, 6-CF₃ | 72 | 45 (EGFR) | |
| 3-Pyridinyl, 6-CF₃ | 68 | 62 (VEGFR2) | |
| 4-Methoxyphenyl, 6-CF₃ | 58 | 89 (S1PR2) |
Q. Table 2. Optimal Reaction Conditions for Key Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | 110 | CuCN/KI | 75 |
| Esterification | MeOH | 60 | H₂SO₄ | 90 |
| Purification | Hexane/EA | RT | Silica gel | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
